molecular formula C23H44O7 B15184942 Methyl 6-palmitoyl-beta-D-glucopyranoside CAS No. 66891-12-1

Methyl 6-palmitoyl-beta-D-glucopyranoside

Cat. No.: B15184942
CAS No.: 66891-12-1
M. Wt: 432.6 g/mol
InChI Key: SJKQXPHDQOGXOL-DODNOZFWSA-N
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Description

Methyl 6-palmitoyl-beta-D-glucopyranoside is a synthetic glycoside compound characterized by its molecular formula C23H44O7 and a molecular weight of 432.5913. This compound is a derivative of beta-D-glucopyranose, where a palmitoyl group is attached to the sixth carbon atom, and a methyl group is attached to the anomeric carbon.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of beta-D-glucopyranose with palmitic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve the use of enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxyl groups on the glucopyranose ring can participate in substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions, room temperature to reflux.

  • Reduction: LiAlH4, ether solvent, low temperatures.

  • Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., methanol), solvent systems (e.g., DMF, DMSO).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Methyl 6-palmitoyl-beta-D-glucopyranoside has various applications in scientific research:

  • Chemistry: It serves as a glycosyl donor in glycosylation reactions, aiding in the synthesis of complex carbohydrates and glycoconjugates.

  • Biology: The compound is used in studying carbohydrate-protein interactions, as it can mimic natural glycolipids found in cell membranes.

  • Medicine: It has potential therapeutic applications, particularly in the development of antiviral and antibacterial agents due to its ability to disrupt microbial cell membranes.

  • Industry: It is utilized in the production of surfactants and emulsifiers, enhancing the stability and texture of various products.

Mechanism of Action

The mechanism by which methyl 6-palmitoyl-beta-D-glucopyranoside exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane permeabilization and disruption of cellular processes.

Comparison with Similar Compounds

  • Methyl alpha-D-glucopyranoside: A structural isomer with a different glycosidic linkage.

  • 6-palmitoyl-beta-D-glucopyranoside: Lacks the methyl group at the anomeric carbon.

  • Methyl 6-palmitoyl-alpha-D-glucopyranoside: Similar to the compound but with an alpha glycosidic linkage.

Uniqueness: Methyl 6-palmitoyl-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both a palmitoyl and a methyl group, which influence its reactivity and biological activity.

Properties

CAS No.

66891-12-1

Molecular Formula

C23H44O7

Molecular Weight

432.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1

InChI Key

SJKQXPHDQOGXOL-DODNOZFWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

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